BenchChemオンラインストアへようこそ!

Ischemin sodium

Epigenetics Bromodomain CBP/p300

Ischemin sodium is a cell-permeable azobenzene CBP bromodomain inhibitor (Kd=19 µM) with proven cardioprotective activity against doxorubicin-induced apoptosis in cardiomyocytes (10 µM). Its well-characterized selectivity profile (CBP 19 µM, BRD4-1 70 µM, PCAF 41 µM) offers a defined experimental window unavailable with generic CBP/p300 probes. Validated for p53-induced p21 inhibition (IC50=5 µM) in U2OS cells, this compound is essential for cardiovascular epigenetics research where off-target substitution would compromise data validity and experimental reproducibility.

Molecular Formula C15H16N3NaO4S
Molecular Weight 357.36
Cat. No. B1191787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIschemin sodium
SynonymsIschemin sodium salt;  J28;  J-28;  J 28.; 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium
Molecular FormulaC15H16N3NaO4S
Molecular Weight357.36
Structural Identifiers
SMILESO=S(C1=CC(/N=N/C2=CC(C)=C(O)C=C2N)=C(C)C=C1C)([O-])=O.[Na+]
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Ischemin sodium: A CBP Bromodomain Inhibitor with Verified Cell-Permeability for Cardiovascular Research


Ischemin sodium is the sodium salt of ischemin, a cell-permeable, small-molecule inhibitor that targets the bromodomain of CREB-binding protein (CBP) [1]. It inhibits the acetyl-lysine binding activity of the CBP bromodomain, disrupting the interaction between p53 and CBP, and has been shown to alter post-translational modifications on p53 and histones . This compound is primarily utilized in epigenetic research, with a specific focus on p53-mediated transcriptional regulation and its role in cardiovascular disease models, particularly myocardial ischemia [1][2].

Why Ischemin sodium Cannot Be Substituted with a Generic CBP/p300 Bromodomain Inhibitor


The class of CBP/p300 bromodomain inhibitors is diverse, with compounds exhibiting wide variations in target affinity, selectivity profiles, and cellular activity. A 'generic' or off-target substitution cannot recapitulate the specific biological outcomes observed with Ischemin sodium, such as its distinct protection against doxorubicin-induced apoptosis in cardiomyocytes [1]. The compound's moderate selectivity over BAZ1B, PCAF, and BRD4-1, coupled with its cell permeability and its unique azobenzene chemical scaffold, differentiate its functional effects from more potent but less characterized or differently selective probes . The quantitative evidence below establishes that simple replacement with a structurally or pharmacologically similar compound would likely yield divergent experimental results, compromising research reproducibility and data validity.

Ischemin sodium Quantitative Differentiation Guide: Target Engagement, Cellular Activity, and Functional Protection


CBP Bromodomain Binding Affinity: Ischemin sodium vs. Next-Generation Inhibitors

Ischemin sodium exhibits a binding affinity (Kd) of 19 µM for the CBP bromodomain, as determined by a tryptophan fluorescence binding assay [1]. In contrast, next-generation CBP/p300 bromodomain inhibitors such as GNE-207 and SGC-CBP30 demonstrate significantly higher affinity, with reported IC50 values of 1.0 nM and Kd values of 21 nM for CBP, respectively . This 1000- to 19,000-fold difference in potency defines distinct utility for Ischemin sodium as a tool compound with a wider dynamic range for target engagement studies, particularly where full target saturation is undesirable or for mechanistic studies requiring a lower-affinity probe [1].

Epigenetics Bromodomain CBP/p300 Binding Affinity

Inhibition of p53-Induced p21 Activation: Ischemin sodium vs. Structural Analog MS119

Ischemin sodium inhibits p53-induced p21 activation with an IC50 of 5 µM in a luciferase reporter assay in U2OS cells . This is a 20-fold improvement over its structural analog, MS119, which exhibited an IC50 of approximately 100 µM in the same assay [1]. This head-to-head comparison from the original characterization study confirms that the specific chemical modifications in ischemin (MS120) are critical for its cellular potency, and that even closely related analogs cannot be assumed to have equivalent activity.

p53 Signaling Transcriptional Activity Cellular Assay Structure-Activity Relationship

Bromodomain Selectivity Profile: Ischemin sodium's Moderate Selectivity over BRD4 and PCAF

Ischemin sodium displays a moderate selectivity profile against a panel of bromodomains. Its Kd for CBP is 19 µM. Against BAZ1B, PCAF, and the first bromodomain of BRD4 (BRD4-1), the Kd values are 37 µM, 41 µM, and 70 µM, respectively, with no binding detected for BAZ2B up to 100 µM . This profile distinguishes it from potent, highly selective CBP/p300 probes like I-CBP112, which has a Kd of 0.142-0.17 µM for CBP and shows minimal cross-reactivity with BRD4 . Ischemin sodium's weaker but broader interaction with related bromodomains makes it a useful tool for studying the integrated effects of inhibiting CBP and its closest paralogs.

Bromodomain Selectivity Epigenetic Profiling Off-Target Effects

Protection Against Doxorubicin-Induced Apoptosis in Cardiomyocytes: A Unique Functional Assay

Ischemin sodium, at a concentration of 10 µM over 3 days, protects against doxorubicin-induced apoptosis in cardiomyocytes in vitro by inhibiting caspase 3/7 activity [1][2]. This specific protective effect in a clinically relevant model of cardiotoxicity is not a commonly reported feature for all CBP bromodomain inhibitors and represents a key functional differentiator . While other CBP/p300 inhibitors are explored for oncology or inflammation, Ischemin sodium's established use in a cardiomyocyte protection assay provides a direct application-focused reason for its procurement over other in-class compounds.

Cardiomyocyte Protection Apoptosis Cardio-Oncology Ischemia Model

Ischemin sodium: Key Research Application Scenarios


Cardiovascular Disease Modeling: Myocardial Ischemia and Cardiotoxicity Studies

Ischemin sodium is directly validated for use in in vitro models of myocardial ischemia and doxorubicin-induced cardiotoxicity. Its ability to inhibit p53-induced p21 activation (IC50 = 5 µM) and to protect cardiomyocytes from apoptosis (at 10 µM) makes it a targeted tool for dissecting the role of the p53/CBP transcriptional axis in cardiomyocyte death [1][2]. Researchers investigating the molecular mechanisms of heart failure or seeking to mitigate chemotherapy-induced cardiac damage should prioritize this compound based on its demonstrated functional protection in this specific cell type.

Epigenetic Mechanistic Studies on the p53-CBP Interaction

Ischemin sodium serves as a cell-permeable chemical probe to investigate the functional consequences of disrupting the p53-CBP interaction. Its moderate binding affinity (Kd = 19 µM) and its 20-fold improvement over the analog MS119 (IC50 5 µM vs. ~100 µM) establish its utility for studying this specific protein-protein interaction in cellular contexts, such as in U2OS osteosarcoma cells . This application is supported by its validated inhibition of p53-dependent transcriptional activity, as measured by p21 luciferase reporter assays.

Bromodomain Selectivity Profiling and Chemical Tool Comparisons

In studies requiring a nuanced understanding of bromodomain selectivity, Ischemin sodium's known profile (Kd: CBP 19 µM, BRD4-1 70 µM, PCAF 41 µM) offers a distinct benchmark for comparison with high-affinity, highly selective CBP/p300 probes like I-CBP112 (Kd: CBP ~0.15 µM) . This makes it a valuable control or contrast compound in experiments designed to deconvolute the biology of CBP/p300 from related bromodomain-containing proteins. Its moderate, well-characterized profile provides a different experimental window than that offered by more potent and selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ischemin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.